molecular formula C8H5NO3 B8759650 4-Ethynyl-2-nitrophenol CAS No. 70239-81-5

4-Ethynyl-2-nitrophenol

Cat. No. B8759650
Key on ui cas rn: 70239-81-5
M. Wt: 163.13 g/mol
InChI Key: NGFZLEANFAKXEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04181681

Procedure details

In the third step of the process (equation 3), 4-acetoxy-3-nitro-β-chlorocinnamaldehyde is added to a solution of sodium hydroxide. The reaction mixture is maintained at 50° to 80° C. for about 15 to 30 minutes and then cooled at 0° C. In the reaction that occurs, the ester group is hydrolyzed, and hydrogen chloride and carbon monoxide are simultaneously eliminated. The mole ratio of sodium hydroxide to 4-acetoxy-3-nitro-β-chlorocinnamaldehyde is usually about 3 to 10:1. The cooled solution is neutralized with glacial acetic acid to give a precipitate which is separated by filtration. The precipitate is then purified to give crystals of 4-ethynyl-2-nitrophenol.
Name
4-acetoxy-3-nitro-β-chlorocinnamaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-acetoxy-3-nitro-β-chlorocinnamaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:15]=[CH:14][C:8]([C:9](Cl)=[CH:10]C=O)=[CH:7][C:6]=1[N+:16]([O-:18])=[O:17])(=O)C.[OH-].[Na+].Cl.[C]=O>C(O)(=O)C>[C:9]([C:8]1[CH:14]=[CH:15][C:5]([OH:4])=[C:6]([N+:16]([O-:18])=[O:17])[CH:7]=1)#[CH:10] |f:1.2,^3:21|

Inputs

Step One
Name
4-acetoxy-3-nitro-β-chlorocinnamaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=C(C=C(C(=CC=O)Cl)C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
4-acetoxy-3-nitro-β-chlorocinnamaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=C(C=C(C(=CC=O)Cl)C=C1)[N+](=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is maintained at 50° to 80° C. for about 15 to 30 minutes
Duration
22.5 (± 7.5) min
CUSTOM
Type
CUSTOM
Details
In the reaction
CUSTOM
Type
CUSTOM
Details
to give a precipitate which
CUSTOM
Type
CUSTOM
Details
is separated by filtration
CUSTOM
Type
CUSTOM
Details
The precipitate is then purified

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1=CC(=C(C=C1)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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